![molecular formula C18H11ClO3 B6503236 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one CAS No. 896806-52-3](/img/structure/B6503236.png)
4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one
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Overview
Description
4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is a complex organic compound that features a benzofuran moiety fused with a chromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The presence of both benzofuran and chromenone rings in its structure suggests that it may exhibit diverse pharmacological properties.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been found to inhibit the growth of cells, suggesting that they may interact with targets involved in cell proliferation .
Biochemical Pathways
For instance, some benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting that they may affect pathways involved in cell proliferation and apoptosis .
Result of Action
Given the known biological activities of benzofuran compounds, it is likely that this compound may have effects at the cellular level, potentially including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects
Cellular Effects
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a benzofuran derivative, followed by its reaction with a suitable chromenone precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized processes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability. The specific details of industrial production methods would depend on the availability of raw materials, the desired scale of production, and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions typically involve acidic or basic media and controlled temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles. The conditions vary depending on the specific substitution being targeted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of products, including halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that derivatives of benzofuran can inhibit cell growth in various cancer cell lines, making them potential candidates for cancer therapy.
Case Study: Anticancer Activity
A study demonstrated that 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one exhibits cytotoxic effects against human breast cancer cells (MCF-7), suggesting its utility as a lead compound in anticancer drug development .
The compound's interaction with biological targets has been the focus of several studies:
- Antimicrobial Activity: Preliminary findings suggest that it possesses significant activity against various bacterial strains, indicating potential applications in developing new antibiotics.
- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in inflammatory pathways, which could lead to new treatments for inflammatory diseases .
Material Science
Due to its unique chemical properties, this compound is being explored for use in developing new materials, including polymers and coatings. Its stability and reactivity make it suitable for creating advanced materials with tailored properties.
Case Study: Polymer Development
Research is ongoing to incorporate this compound into polymer matrices to enhance their mechanical properties and thermal stability, potentially leading to innovative applications in packaging and construction materials .
Comparison with Similar Compounds
Similar Compounds
4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one: Lacks the methyl group at the 7-position.
4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one: Lacks the chlorine atom at the 6-position.
4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-thione: Contains a sulfur atom instead of the oxygen atom in the chromenone ring.
Uniqueness
4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is unique due to the specific combination of substituents on the benzofuran and chromenone rings. The presence of both chlorine and methyl groups at specific positions can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one, also known by its CAS number 896806-52-3, is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety fused with a chromenone structure, characterized by the following chemical formula:
The unique combination of the benzofuran and chromenone rings suggests diverse pharmacological properties, making it a subject of various studies in medicinal chemistry and pharmacology .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can reduce the viability of various cancer cell lines. For instance, a study reported that the compound demonstrated cytotoxic effects against lung cancer cells (A549) with a notable reduction in cell viability .
Table 1: Anticancer Activity Data
Compound | Cell Line | Viability Reduction (%) | Reference |
---|---|---|---|
This compound | A549 | 64% | |
Control (No Treatment) | A549 | 100% | - |
The structure–activity relationship (SAR) analysis revealed that modifications in the substituents on the benzofuran and chromenone rings significantly affect the anticancer activity, highlighting the importance of specific functional groups in enhancing biological efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have shown moderate antibacterial effects against various bacterial strains. The minimal inhibitory concentration (MIC) values indicated effective antibacterial activity, especially against Bacillus cereus and Escherichia coli .
Table 2: Antimicrobial Activity Data
Case Study 1: Anticancer Mechanism
A detailed study investigated the mechanism through which this compound exerts its anticancer effects. The research identified that the compound induces apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death . This mechanism was further supported by flow cytometry analyses demonstrating increased apoptotic cell populations upon treatment with the compound.
Case Study 2: Structure Modification for Enhanced Activity
Another study focused on modifying the structure of related compounds to enhance their biological activities. By altering substituents on the chromenone ring, researchers were able to identify derivatives with improved anticancer potency compared to the parent compound. This work emphasizes the importance of SAR in drug design and development .
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c1-10-6-16-12(8-14(10)19)13(9-18(20)22-16)17-7-11-4-2-3-5-15(11)21-17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWZKCNHDBRLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.